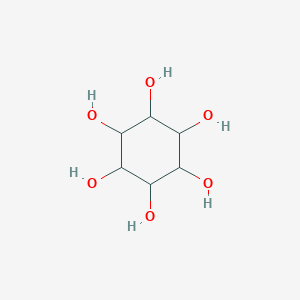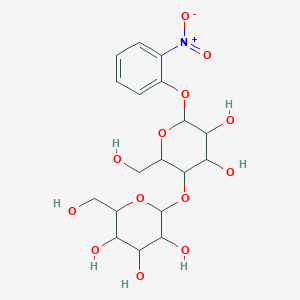
2-ニトロフェニル β-D-セロビオシド
説明
2-Nitrophenyl beta-D-cellobioside (NPC) is a synthetic substrate used for the detection and measurement of beta-glucosidase activity. NPC is a derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond. NPC is widely used in scientific research to study the mechanism of action of beta-glucosidases and their role in various biological processes.
科学的研究の応用
セルラーゼの速度論的特性
この化合物は、セルラーゼ活性測定のクロモジェニック基質として役立ち、特に速度論的特性研究に役立ちます . バイオ燃料生産における重要な酵素であるセルラーゼの効率とメカニズムを理解するために、研究者は酵素反応速度を測定することができます。
バイオ燃料研究
バイオ燃料研究では、2-ニトロフェニル β-D-セロビオシドは、エタノール生産を最適化するためのセルラーゼ活性の測定に使用されます . セルロース系材料の糖への加水分解はバイオ燃料生産において重要なステップであり、この化合物は、このプロセスに関与する酵素活性を定量化するのに役立ちます。
タンパク質工学
これは、リチックポリサッカライドモノオキシゲナーゼ(LPMO)などの酵素の活性と安定性を向上させるために、タンパク質工学で使用されます . これらの酵素は、多糖の変換に重要な役割を果たし、2-ニトロフェニル β-D-セロビオシドは、遺伝子改変によって達成された増強を評価するのに役立ちます。
工業用酵素の用途
この化合物は、工業用酵素の用途のより広いコンテキストにおいても重要です。 これは、繊維、洗剤、医薬品などの産業における用途を持つ微生物セルラーゼの活性をテストするために使用されます .
科学研究とプロテオミクス
2-ニトロフェニル β-D-セロビオシドは、タンパク質相互作用と機能を研究するために、プロテオミクス研究で使用される生化学物質です。 さまざまな酵素反応における基質としての役割により、タンパク質ダイナミクスと構造-機能の関係を理解するための貴重なツールとなっています .
作用機序
Target of Action
The primary target of 2-Nitrophenyl beta-D-cellobioside is cellulase , an enzyme that breaks down cellulose . Cellulases are produced by various bacteria and fungi, and they play a crucial role in the degradation of cellulose, the most abundant carbohydrate on Earth .
Mode of Action
2-Nitrophenyl beta-D-cellobioside interacts with cellulase in a processive manner . The catalytic module of cellulases, specifically cellobiohydrolases (CBHs), is a tunnel structure formed by two surface loops that may cover the entirety or part of the active site . This interaction results in the release of glucose and cellobiose .
Biochemical Pathways
The action of 2-Nitrophenyl beta-D-cellobioside primarily affects the cellulose degradation pathway . The compound acts as a substrate for cellulase, which hydrolyzes the beta-1,4-glycosidic bonds in cellulose, resulting in the release of glucose and cellobiose . This process is crucial in the bioconversion of biomass, particularly in the production of biofuels .
Result of Action
The hydrolysis of 2-Nitrophenyl beta-D-cellobioside by cellulase results in the release of glucose and cellobiose . This process is a key step in the degradation of cellulose and the subsequent production of biofuels .
Action Environment
The action of 2-Nitrophenyl beta-D-cellobioside is influenced by environmental factors such as temperature and pH, which can affect the activity and stability of cellulase . The compound is stable at -20°C , suggesting that it can be stored and used in a variety of laboratory and industrial settings.
将来の方向性
生化学分析
Biochemical Properties
2-Nitrophenyl beta-D-cellobioside plays a significant role in biochemical reactions, particularly those involving cellulases. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it is a substrate for cellobiohydrolases or exoglucanases, which are produced by various bacteria and fungi . These enzymes act at the end of cellulose chains, resulting in the release of glucose as well as cellobiose .
Cellular Effects
The effects of 2-Nitrophenyl beta-D-cellobioside on cells and cellular processes are primarily related to its role as a substrate for cellulases. The hydrolysis of this compound by cellobiohydrolases can influence cell function, particularly in organisms that utilize cellulose as a source of energy .
Molecular Mechanism
The mechanism of action of 2-Nitrophenyl beta-D-cellobioside involves its hydrolysis by cellobiohydrolases. These enzymes work processively from the ends of the cellulose chain, releasing glucose and cellobiose . The catalytic module of these enzymes is a tunnel structure formed by two surface loops, which may cover the entirety or part of the active site .
Temporal Effects in Laboratory Settings
The effects of 2-Nitrophenyl beta-D-cellobioside over time in laboratory settings are largely dependent on the activity of the cellobiohydrolases. The hydrolysis of this compound by these enzymes is a dynamic process that can be tracked using specific assays .
Metabolic Pathways
2-Nitrophenyl beta-D-cellobioside is involved in the metabolic pathways related to cellulose degradation. It is hydrolyzed by cellobiohydrolases, which are part of the glycoside hydrolase family .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLRDYAFVRUDE-KFRZSCGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70867-33-3 | |
| Record name | 2-Nitrophenyl 4-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70867-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








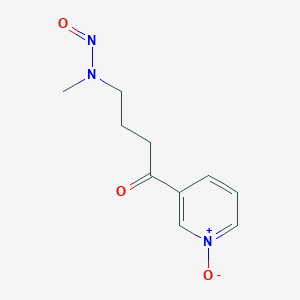
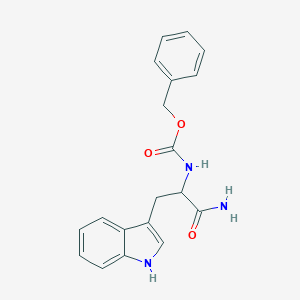
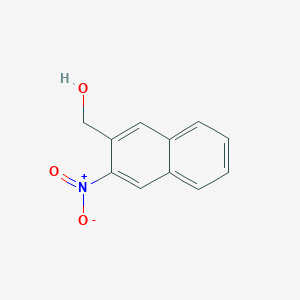


![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)
